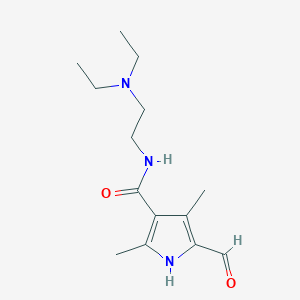

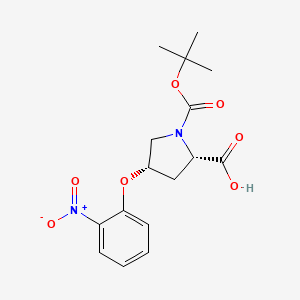

tert-Butyl (1-carbamoylcyclopropyl)carbamate

Übersicht

Beschreibung

Tert-butyl (1-carbamoylcyclopropyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic chemistry and medicinal chemistry due to their utility as intermediates in the synthesis of various bioactive molecules. These compounds often serve as protected forms of amines or as scaffolds for the development of chiral ligands and modified backbones for peptide nucleic acids (PNAs) .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of tert-butyl N-hydroxycarbamate with other organic substrates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Additionally, enantioselective syntheses have been reported, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as a key step . Practical syntheses have also been developed for optically active tert-butyl carbamates, including the use of aziridine opening and optical resolution with 10-camphorsulfonic acid .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which itself is linked to a cyclopropyl group or other cyclic structures. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined, confirming the relative substitution of the cyclopentane ring, which is analogous to the substitution pattern found in β-2'-deoxyribosylamine .

Chemical Reactions Analysis

Tert-butyl carbamates undergo various chemical reactions that make them versatile building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines . Lithiated tert-butyl cyclopropanecarboxylates can react with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles to give α-substituted esters, which can be further processed to carboxylic acids or reduced to cyclopropanemethanols . Photochemical reactions have also been employed to achieve ring contraction of pyrrolinones to cyclopropanone derivatives, leading to tert-butyl N-(1-ethoxycyclopropyl)carbamate10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which is known to increase lipophilicity and potentially decrease metabolic stability. These properties are critical in the context of drug discovery, where the tert-butyl group is often used as a motif in bioactive compounds. Comparative studies of tert-butyl and alternative substituents, such as pentafluorosulfanyl and trifluoromethyl groups, have been conducted to evaluate their effects on physicochemical and pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Synthesis of Spirocyclopropanated Analogues of Insecticides : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was utilized in synthesizing spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This research demonstrates its role as an intermediate in the development of potentially more effective insecticidal compounds (Brackmann et al., 2005).

Enantioselective Synthesis of Carbocyclic Analogues : tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been identified as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its significance in the synthesis of nucleotide analogues (Ober et al., 2004).

Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of biologically active compounds, including omisertinib (AZD9291), a medication used in cancer treatment. A rapid synthetic method for this compound was established, highlighting its role in pharmaceutical research (Zhao et al., 2017).

Metalation and Alkylation Research : Study of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes showed their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. This research expands the understanding of metalation processes in organic chemistry (Sieburth et al., 1996).

Photochemical Ring Contraction Studies : Research on the photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives using tert-butyl N-(1-ethoxycyclopropyl)carbamate provides insights into photochemical reactions and ring contraction mechanisms in organic synthesis (Crockett & Koch, 2003).

Stereoisomer Synthesis : An efficient stereoselective route was developed for the preparation of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing its application in the synthesis of complex molecular structures, particularly stereoisomers (Wang et al., 2017).

Cyclizative CO2 Fixation : The compound was used in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to the efficient formation of cyclic carbamates. This research demonstrates its potential application in environmental chemistry and sustainable chemical processes (Takeda et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-8(2,3)14-7(13)11-9(4-5-9)6(10)12/h4-5H2,1-3H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZODTZQTOHBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

507264-66-6 | |

| Record name | tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)